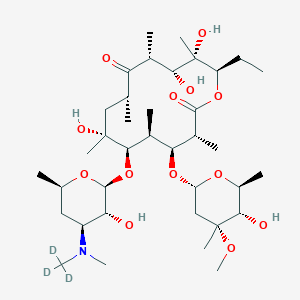
Erythromycin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythromycin-d3 is a deuterium-labeled derivative of erythromycin, a macrolide antibiotic produced by the actinomycete Streptomyces erythraeus. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for the quantification of erythromycin in various matrices. The deuterium labeling helps in distinguishing it from the naturally occurring erythromycin during mass spectrometric analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of erythromycin-d3 involves the incorporation of deuterium atoms into the erythromycin molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in erythromycin with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: Deuterium-labeled precursors are used in the chemical synthesis of erythromycin to incorporate deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled precursors. The process includes several steps of purification and quality control to ensure the high isotopic purity and chemical integrity of the final product.
化学反应分析
Types of Reactions
Erythromycin-d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erythromycin oxime.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include erythromycin oxime, erythromycin alcohol derivatives, and various substituted erythromycin compounds.
科学研究应用
Erythromycin-d3 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of erythromycin in complex mixtures.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of erythromycin.
Medicine: Used in clinical research to study the efficacy and safety of erythromycin formulations.
Industry: Applied in quality control processes to ensure the consistency and purity of erythromycin products.
作用机制
Erythromycin-d3 exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting RNA-dependent protein synthesis. This action blocks the transpeptidation and translocation reactions, ultimately preventing bacterial growth. The molecular targets include the 23S ribosomal RNA molecule within the 50S subunit.
相似化合物的比较
Similar Compounds
Erythromycin: The non-labeled counterpart with similar antimicrobial properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and oral bioavailability.
Uniqueness
Erythromycin-d3 is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled erythromycin in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research.
属性
分子式 |
C37H67NO13 |
|---|---|
分子量 |
736.9 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3 |
InChI 键 |
ULGZDMOVFRHVEP-OFDCYMKDSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



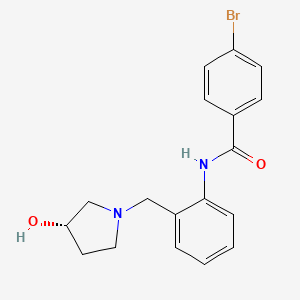
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)
![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
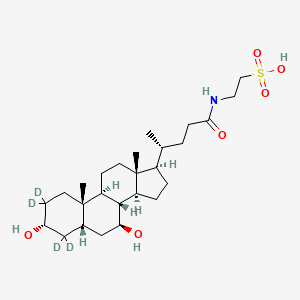
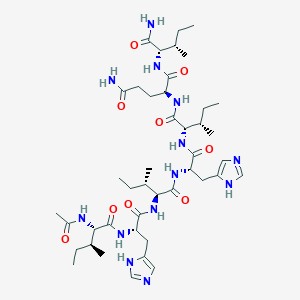
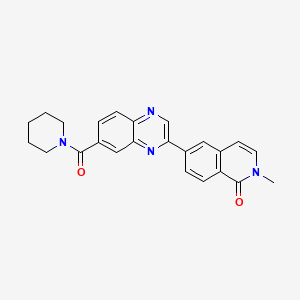

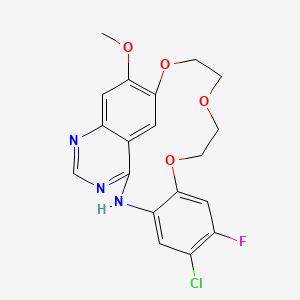
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)

![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)
